6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a 3,4-dimethoxyphenyl group attached to the triazole ring The thiol group at the 3-position of the pyridazine ring adds to its unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key protein involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation, respectively, which can lead to cell death .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. By inhibiting PARP-1, the compound disrupts the DNA repair pathway, leading to the accumulation of DNA damage in the cells . The inhibition of EGFR disrupts the cell proliferation pathway, leading to a decrease in cell growth and division .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death . Specifically, it has been found to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This is achieved by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulating the anti-apoptotic gene Bcl2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with a suitable pyridazine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide. The reaction mixture is usually heated to facilitate the cyclization process, leading to the formation of the desired triazolopyridazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and as a component in photovoltaic cells.
Biological Research: Its ability to interact with various biological targets, such as enzymes and receptors, has made it a subject of interest in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activity.
1,2,3-Triazolo[1,5-a]pyrazine: Studied for its potential as a c-Met protein kinase inhibitor.
1,2,4-Triazolopyrimidines: Noted for their antimicrobial and antitumor activities.
Uniqueness
6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol stands out due to its combination of a triazole and pyridazine ring system, along with the presence of a thiol group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-18-10-5-3-8(7-11(10)19-2)9-4-6-12-14-15-13(20)17(12)16-9/h3-7H,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWJMJPQQBANSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NNC3=S)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.